1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
CAS No.:
Cat. No.: VC18835276
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2NO |
|---|---|
| Molecular Weight | 232.10 g/mol |
| IUPAC Name | 1-[5-amino-2-(chloromethyl)phenyl]-3-chloropropan-1-one |
| Standard InChI | InChI=1S/C10H11Cl2NO/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,6,13H2 |
| Standard InChI Key | HHSHFFQUPXZCCD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)CCCl)CCl |
Introduction
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound characterized by its unique structural features, including a phenyl ring substituted with an amino group and a chloromethyl group, along with a chloropropanone moiety. The molecular formula for this compound is C10H10Cl2N O, with a molecular weight of approximately 232.11 g/mol. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential reactivity and biological interactions.
Synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. While specific detailed protocols are not widely documented in reliable sources, common methods in organic synthesis often include the use of chloromethylation reactions and subsequent modifications to introduce the amino and chloropropanone groups. Industrial settings may utilize continuous flow reactors and automated systems to enhance efficiency and scalability while minimizing by-products.
Biological Interactions
Studies on the interactions of 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one with biological molecules reveal that it can bind to specific enzymes or receptors, potentially modulating their activity. Preliminary results indicate that it may affect metabolic processes through enzyme inhibition, although further studies are needed to elucidate the precise molecular targets and pathways involved.
Potential Applications
Given its potential biological interactions, this compound may have applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its reactivity also makes it useful in organic synthesis for creating derivatives with diverse chemical and biological properties.
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